N-Boc-DL-valinol
Overview
Description
N-Boc-DL-valinol, also known as tert-butyl 1-(hydroxymethyl)-2-methylpropylcarbamate, is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is a derivative of valine, an amino acid, and is commonly used in organic synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-DL-valinol is typically synthesized through the protection of valinol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in a solvent like ethanol or dichloromethane at room temperature. The product is then purified through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Boc-DL-valinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of N-Boc-DL-valinal.
Reduction: Regeneration of this compound.
Substitution: Formation of this compound derivatives with different functional groups.
Scientific Research Applications
N-Boc-DL-valinol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Boc-DL-valinol involves the protection of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-valinol: A similar compound with a single enantiomer.
N-Boc-D-valinol: Another enantiomer of N-Boc-DL-valinol.
N-Boc-DL-alaninol: A similar compound derived from alanine.
Uniqueness
This compound is unique due to its racemic mixture, providing a balance of both enantiomers. This makes it versatile for various synthetic applications where chirality is not a critical factor.
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338033 | |
Record name | N-Boc-DL-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169556-48-3 | |
Record name | N-Boc-DL-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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